Tetrahydro Curcumin-d6
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Overview
Description
Tetrahydrocurcumin-d6 is a deuterium-labeled Tetrahydrocurcumin . Tetrahydrocurcumin is a Curcuminoid which displays inhibitory activity for CYP2C9 and CYP3A4 . It is a colorless compound and a major metabolite of curcumin , which is known to possess antioxidant activity and inhibitory effects on tertiary butyl hydroperoxide-induced lipid peroxidation .
Synthesis Analysis
The synthesis of Tetrahydrocurcumin-d6 was carried out by the mechanochemical method, which is an efficient green method for the synthesis of organic compounds . The most efficient grinding time for mechanochemical synthesis was determined using PXRD and DSC techniques .Molecular Structure Analysis
Structural modification of curcumin represents a strategy to improve its stability, water solubility, pharmaceutical properties, and bioactivity . Numerous structural analogues of curcumin, including curcuminoids, have been developed .Chemical Reactions Analysis
Curcumin is known to undergo various chemical reactions that have biological relevance like nucleophilic addition reactions, and metal chelation . It acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage .Scientific Research Applications
1. Nanoparticle Enhancements
Subheading Poly(ethylene glycol)-Magnetic Nanoparticles-Curcumin Synergy
- Insight: The conjugation of curcumin onto biocompatible poly(ethylene glycol)-templated magnetic iron oxide nanoparticles shows major morphology directing effects and exhibits synergistic potency in scavenging free radicals, indicating potential applications in the medical domain (Konwarh et al., 2010).
2. Therapeutic Applications
Subheading Nanoformulation for Enhanced Efficacy
- Insight: Curcumin nanoformulations, developed to improve pharmacokinetics and biological activity, show promise in treating a range of diseases including cancer, cardiovascular, and neurological disorders (Yallapu et al., 2015).
3. Anti-Tumor Activity
Subheading Enhanced Efficacy Against Neuroectodermal Tumors
- Insight: A new α,β-unsaturated ketone compound related to curcumin demonstrates more effective tumor growth inhibition compared to curcumin, particularly in melanoma and neuroblastoma cells (Pisano et al., 2010).
4. Curcumin in Cancer Treatment
Subheading Polymer-Coated Nanoparticles for Curcumin Delivery
- Insight: Polymer-coated Fe3O4 nanoparticles for curcumin delivery demonstrate potential as a therapeutic option against ovarian cancer, leveraging curcumin's antioxidant and anti-inflammatory properties (Mancarella et al., 2015).
5. Nutritional Applications
Subheading Benefits in Fish Nutrition
- Insight: Curcumin, including its nanoparticles, demonstrates significant pharmacological properties such as antioxidant and anti-inflammatory effects, with potential applications in fish nutrition (Alagawany et al., 2021).
6. Comprehensive Review of Curcumin
Subheading Multitargeting for Chronic Diseases
- Insight: Curcumin is recognized for its wide-ranging therapeutic applications against multiple chronic diseases, including various cancers and inflammatory disorders (Kunnumakkara et al., 2017).
7. Clinical Trials and Pharmaceutical Uses
Subheading Extensive Clinical Trials and Pharmacokinetics
- Insight: Curcumin has been the subject of over 100 clinical trials, focusing on its safety, tolerability, and effectiveness against various diseases in humans, despite bioavailability challenges (Gupta et al., 2012).
Safety And Hazards
properties
CAS RN |
1794898-13-7 |
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Product Name |
Tetrahydro Curcumin-d6 |
Molecular Formula |
C21H24O6 |
Molecular Weight |
378.454 |
IUPAC Name |
1,7-bis[4-hydroxy-3-(trideuteriomethoxy)phenyl]heptane-3,5-dione |
InChI |
InChI=1S/C21H24O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,24-25H,3-4,7-8,13H2,1-2H3/i1D3,2D3 |
InChI Key |
LBTVHXHERHESKG-WFGJKAKNSA-N |
SMILES |
COC1=C(C=CC(=C1)CCC(=O)CC(=O)CCC2=CC(=C(C=C2)O)OC)O |
synonyms |
1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanedione-d6; HZIV 81-2-d6; NSC 687845-d6; Sabiwhite-d6; Tetrahydrodiferuloylmethane-d6; |
Origin of Product |
United States |
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